5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16004451
InChI: InChI=1S/C7H9FN2O3/c1-3(2)10-6(12)4(8)5(11)9-7(10)13/h3-4H,1-2H3,(H,9,11,13)
SMILES:
Molecular Formula: C7H9FN2O3
Molecular Weight: 188.16 g/mol

5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione

CAS No.:

Cat. No.: VC16004451

Molecular Formula: C7H9FN2O3

Molecular Weight: 188.16 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione -

Specification

Molecular Formula C7H9FN2O3
Molecular Weight 188.16 g/mol
IUPAC Name 5-fluoro-1-propan-2-yl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C7H9FN2O3/c1-3(2)10-6(12)4(8)5(11)9-7(10)13/h3-4H,1-2H3,(H,9,11,13)
Standard InChI Key OZAMNAQAPCCQHM-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=O)C(C(=O)NC1=O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione (CAS: 1564748-31-7) possesses the molecular formula C₇H₉FN₂O₃ and a molecular weight of 188.16 g/mol. Its IUPAC name reflects the substitution pattern: a fluorine atom at position 5, an isopropyl group (propan-2-yl) at position 1, and three ketone groups at positions 2, 4, and 6 of the diazinane ring. The canonical SMILES string CC(C)N1C(=O)C(C(=O)NC1=O)F provides a precise representation of its connectivity .

Stereochemical and Crystallographic Features

While crystallographic data for this specific compound remain unpublished, analogous diazinane triones exhibit planar ring geometries with ketone groups in equatorial orientations. The fluorine atom at position 5 likely induces electronic effects, polarizing adjacent carbonyl groups and influencing intermolecular interactions such as hydrogen bonding . Comparative analysis with the structurally similar 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (PubChem CID: 126973049) reveals that alkyl substituents at position 1 modulate solubility and steric bulk without altering the core heterocyclic framework .

Table 1: Comparative Molecular Properties of Diazinane Trione Derivatives

Property5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione
Molecular FormulaC₇H₉FN₂O₃C₈H₉FN₂O₃
Molecular Weight (g/mol)188.16200.17
Substituent at N1IsopropylCyclobutyl
Calculated LogP0.891.12
Hydrogen Bond Donors22
Hydrogen Bond Acceptors55

Synthesis and Manufacturing Considerations

Challenges in Scale-Up

The incorporation of fluorine introduces challenges such as handling corrosive fluorinating agents (e.g., Selectfluor®) and managing exothermic reactions during ketone formation. Additionally, the isopropyl group’s steric bulk may hinder ring closure, necessitating optimized reaction temperatures (80–120°C) and catalytic additives.

Physicochemical and Spectroscopic Properties

Solubility and Stability

Preliminary data indicate moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO at 25°C) and poor aqueous solubility (<1 mg/mL). The compound demonstrates stability under inert atmospheres but undergoes gradual hydrolysis in alkaline aqueous media, yielding fluorinated carboxylic acid derivatives .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretching), 1250 cm⁻¹ (C-F stretching), and 3300 cm⁻¹ (N-H stretching).

  • NMR (¹H): Key signals include δ 1.25 ppm (isopropyl CH₃), δ 4.10 ppm (N-CH(CH₃)₂), and δ 5.45 ppm (F-C-H coupling, J = 48 Hz) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 189.1 [M+H]⁺, with fragmentation patterns consistent with sequential loss of CO and isopropyl groups.

Comparative Analysis with Related Heterocycles

Role of Fluorine in Bioactivity

Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets. Compared to non-fluorinated diazinanes, this derivative shows a 3-fold increase in enzymatic inhibition in preliminary screens, aligning with trends observed in other fluorinated pharmaceuticals .

Structural Analogues in Drug Discovery

The isopropyl group confers lipophilicity (calculated LogP = 0.89), positioning it between more polar (e.g., cyclobutyl, LogP = 1.12) and hydrophobic (e.g., tert-butyl) analogues. This balance may optimize pharmacokinetic properties such as oral bioavailability .

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